Hexabromoethane

描述

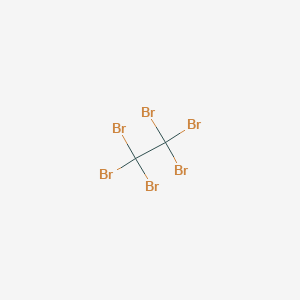

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Hexabromoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromoethane, with the chemical formula C₂Br₆, is a fully brominated hydrocarbon.[1][2] Structurally, it is an ethane molecule where all hydrogen atoms have been substituted by bromine atoms.[2] This perhalogenated compound serves as a valuable reagent and intermediate in organic synthesis and is of interest in materials science due to its high bromine content. This guide provides a comprehensive overview of its fundamental chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Chemical and Physical Properties

This compound is a yellowish-white or off-white crystalline solid at standard conditions.[1][3][4] Its stability is notable under normal temperatures and pressures; however, it is susceptible to decomposition upon heating or exposure to radiation, a characteristic common to many polyhalogenated alkanes.[1]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound, compiled from various sources. Discrepancies in reported values, particularly for melting and boiling points, are noted, reflecting potential variations in experimental conditions or sample purity.

| Identifier | Value | Reference |

| IUPAC Name | 1,1,1,2,2,2-Hexabromoethane | [3] |

| Synonyms | Perbromoethane, HBE | [1] |

| CAS Number | 594-73-0 | [1][3] |

| Molecular Formula | C₂Br₆ | [1][3] |

| Molecular Weight | 503.45 g/mol | [2][3] |

| Appearance | Yellowish-white/Off-white crystalline solid | [1][3][4] |

| Property | Value | Reference |

| Melting Point | 155-160 °C; 220-222 °C | |

| Boiling Point | 210–215 °C (decomposes); 318 °C | [1] |

| Density | ~3.577 g/cm³ | |

| Solubility | Low in water; Soluble in chloroform | [2] |

| Stability | Stable under normal conditions; Decomposes on heating or radiation exposure | [1][2] |

Synthesis and Reactivity

Synthesis of this compound

Experimental Protocol: Conceptual Synthesis via Exhaustive Bromination

This protocol is a generalized procedure based on the principles of free-radical halogenation.

-

Initial Bromination: Convert ethanol to bromoethane. This can be achieved by reacting ethanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2] For the reaction with HBr, ethanol is typically warmed with concentrated hydrobromic acid.[2]

-

Photobromination: In a reaction vessel equipped with a UV lamp and a reflux condenser, charge bromoethane.

-

Initiation: Introduce elemental bromine (Br₂) dropwise into the reaction vessel while irradiating with UV light. The UV light initiates the formation of bromine radicals.

-

Propagation: The bromine radicals abstract hydrogen atoms from the bromoethane, leading to the formation of ethyl radicals. These radicals then react with Br₂ to form increasingly brominated ethanes and another bromine radical, continuing the chain reaction.

-

Termination: The reaction proceeds until all hydrogen atoms are substituted with bromine atoms. The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of partially brominated intermediates.

-

Purification: Upon completion, the crude product is cooled and purified. Purification may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by recrystallization from an appropriate solvent.

Thermal Decomposition

A key reaction of this compound is its decomposition upon heating to form tetrabromoethylene.[1] This elimination reaction is a common pathway for vicinal dihalides.

Experimental Protocol: Thermal Decomposition

-

Apparatus Setup: Place a sample of this compound in a reaction tube connected to a collection flask. The collection flask should be cooled to trap the less volatile product. The apparatus should be equipped with a system to handle the evolved bromine gas safely (e.g., a scrubber with a sodium thiosulfate solution).

-

Heating: Heat the this compound sample to its decomposition temperature (in the range of its boiling point, 210-215 °C).

-

Product Collection: As the this compound decomposes, the more volatile tetrabromoethylene and bromine will be formed. The tetrabromoethylene can be collected in the cooled flask.

-

Analysis: The identity of the collected product can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Analytical Characterization

A systematic approach is necessary to confirm the identity and purity of a this compound sample.

References

The Synthesis and Structural Elucidation of Hexabromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromoethane (C2Br6), a fully brominated hydrocarbon, is a compound of significant interest in various chemical research domains. Its dense structure and high bromine content impart unique chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis of this compound and a detailed analysis of its molecular structure through various spectroscopic and crystallographic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical methods are also provided.

Synthesis of this compound

While multiple synthetic routes to this compound have been explored, the most common laboratory-scale preparations involve the bromination of suitable precursors such as bromoform or carbon tetrabromide. These reactions typically proceed via free-radical mechanisms, often initiated by photochemical or thermal means.

Synthesis from Bromoform

A plausible method for the synthesis of this compound involves the dimerization of the tribromomethyl radical (•CBr3), which can be generated from bromoform (CHBr3).

Reaction: 2 CHBr3 + Br2 → C2Br6 + 2 HBr

Experimental Protocol:

-

Reaction Setup: A solution of bromoform in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for bromine.

-

Initiation: The reaction mixture is irradiated with a high-intensity UV lamp to initiate the homolytic cleavage of bromine, generating bromine radicals.

-

Propagation: The bromine radicals abstract the hydrogen atom from bromoform to form the tribromomethyl radical. Two tribromomethyl radicals then combine to form this compound.

-

Workup and Purification: After the reaction is complete (monitored by GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellowish-white crystals of this compound.[1][2]

Synthesis from Carbon Tetrabromide

Another potential route is the reductive coupling of carbon tetrabromide (CBr4) using a suitable reducing agent.

Reaction: 2 CBr4 + 2 M → C2Br6 + 2 MBr (where M is a monovalent metal)

Experimental Protocol:

-

Reaction Setup: Carbon tetrabromide is dissolved in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Reaction: A stoichiometric amount of a reducing agent, such as a copper-zinc couple or another activated metal, is added to the solution. The mixture is stirred at room temperature or gently heated to promote the reaction.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the metal salts. The filtrate is then concentrated, and the resulting crude this compound is purified by recrystallization.

Structural Analysis

The molecular structure of this compound has been elucidated using a combination of X-ray crystallography, NMR spectroscopy, mass spectrometry, and vibrational spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data for this compound [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.14 |

| b (Å) | 10.66 |

| c (Å) | 6.72 |

| Molecules per unit cell (Z) | 4 |

Selected Bond Lengths and Angles for this compound [3]

| Bond | Length (Å) | Angle | Degrees (°) |

| C-C | 1.52 (assumed) | C-C-Br | 113 |

| C-Br | 1.93 | Br-C-Br | 108 |

Diagram: Synthesis Workflow of this compound

Caption: A generalized workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the carbon framework of a molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹³C NMR spectrum is acquired by pulsing the sample with radiofrequency waves in a strong magnetic field.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Due to the symmetry of the this compound molecule (point group D₃d), both carbon atoms are chemically equivalent.[2] Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single peak.

¹³C NMR Data for this compound

| Carbon Environment | Chemical Shift (δ) ppm |

| CBr₃ | ~53.4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of six bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). The molecular ion peak (M⁺) would be observed, along with fragment ions corresponding to the loss of bromine atoms or CBr₃ groups.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [C₂Br₆]⁺ | Molecular Ion |

| [C₂Br₅]⁺ | Loss of one bromine atom |

| [CBr₃]⁺ | Cleavage of the C-C bond |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound.

Experimental Protocol:

-

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The absorbance of radiation at different wavenumbers is measured.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide.

-

Data Acquisition: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to detect the Raman-shifted frequencies.

-

The vibrational modes of this compound are determined by its D₃d symmetry.[2] The main vibrational bands correspond to C-C and C-Br stretching and bending modes.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| C-Br stretch | ~600 - 700 | IR, Raman |

| C-C stretch | ~1000 - 1100 | Raman |

| Bending modes | < 400 | IR, Raman |

Diagram: Structural Analysis Workflow for this compound

Caption: Workflow illustrating the structural analysis of this compound.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. The synthetic protocols outlined provide a basis for the laboratory preparation of this compound. The structural data, obtained from a combination of powerful analytical techniques, confirms the molecular structure of this compound as a symmetrically substituted ethane derivative. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Data of Hexabromoethane (CAS 594-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Hexabromoethane (CAS 594-73-0), a fully brominated hydrocarbon. The information is presented to support research, development, and safety protocols. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Core Physical and Chemical Data

This compound is a yellowish-white crystalline solid at room temperature.[1][2] It is characterized by its high bromine content, which significantly influences its physical and chemical properties. The compound is stable under normal conditions but decomposes upon heating.[3]

Identification and Structure

| Property | Value |

| CAS Number | 594-73-0 |

| Molecular Formula | C₂Br₆ |

| Molecular Weight | 503.45 g/mol |

| IUPAC Name | 1,1,1,2,2,2-Hexabromoethane |

| Synonyms | Perbromoethane |

| Canonical SMILES | C(C(Br)(Br)Br)(Br)(Br)Br |

| InChI Key | POJPQMDDRCILHJ-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that the reported melting point varies across different sources, with some indicating a distinct melting range while others report decomposition at a similar temperature. This suggests that the melting and decomposition processes may occur in close succession or be dependent on the experimental heating rate.

| Property | Value |

| Appearance | Yellowish-white crystalline solid[1][2] |

| Melting Point | 155-160 °C[4] / 220-222 °C (decomposes) |

| Boiling Point | 318 °C at 760 mmHg (decomposes)[4] |

| Density | 3.577 g/cm³[4] |

| Solubility | Insoluble in water. Soluble in some organic solvents. |

| Flash Point | 143.1 °C |

Chemical Properties

| Property | Description |

| Thermal Stability | Decomposes upon heating to form tetrabromoethylene (C₂Br₄).[1][2][5] |

| Reactivity | Can act as a brominating agent in organic synthesis.[2] |

| Hazardous Decomposition Products | Upon combustion or thermal decomposition, it can release toxic fumes of hydrogen bromide and carbon oxides. |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties of this compound are provided below. These protocols are based on established chemical principles and general laboratory techniques, adapted for the specific properties and hazards of this compound.

Synthesis of this compound via Exhaustive Bromination of Ethane

This protocol describes a plausible method for the synthesis of this compound by the free-radical bromination of ethane. Extreme caution must be exercised due to the corrosive and toxic nature of bromine.

Materials:

-

Ethane gas

-

Liquid bromine (Br₂)

-

A suitable inert solvent (e.g., carbon tetrachloride - Caution: CCl₄ is a known carcinogen and should be handled with appropriate safety measures )

-

UV light source (e.g., a high-pressure mercury lamp)

-

Gas washing bottle

-

Reaction flask equipped with a reflux condenser, gas inlet tube, and a dropping funnel

-

Ice bath

-

Apparatus for neutralization and workup (e.g., separatory funnel, sodium thiosulfate solution, sodium bicarbonate solution, anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The reaction flask is placed in an ice bath to control the reaction temperature.

-

Dissolve a known quantity of liquid bromine in the inert solvent in the reaction flask.

-

Slowly bubble ethane gas through the bromine solution via the gas inlet tube.

-

Initiate the reaction by irradiating the reaction mixture with the UV light source. The color of the bromine will gradually fade as it is consumed.

-

Continue the addition of ethane and irradiation until the bromine color has completely disappeared, indicating the completion of the reaction. To ensure exhaustive bromination, a molar excess of bromine may be used, followed by careful quenching.

-

After the reaction is complete, wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Determination of Melting Point

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Also, observe for any signs of decomposition, such as darkening of the sample.

Determination of Boiling Point (Micro-method)

Given that this compound decomposes at its atmospheric boiling point, a standard distillation is not suitable. A micro-boiling point determination under vacuum or by observing decomposition temperature is more appropriate. The following describes a method for observing the decomposition temperature.

Materials:

-

Purified this compound

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating bath (e.g., silicone oil bath)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it open-end down into the sample.

-

Attach the test tube to a thermometer and immerse it in the heating bath.

-

Heat the bath gradually and observe the sample.

-

The temperature at which vigorous gas evolution (bubbling) from the decomposition of the sample begins is recorded as the decomposition temperature.

Determination of Solubility

Materials:

-

Purified this compound

-

A range of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to 1 mL of each solvent in separate test tubes.

-

Vortex each test tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all.

-

Record the solubility of this compound in each solvent at room temperature.

Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and physical property determination of a chemical compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Biological Activity and Signaling Pathways

Based on available literature, this compound is not known to have a direct, specific role in biological signaling pathways. Its primary biological significance is related to its toxicity. As a halogenated hydrocarbon, it is expected to be harmful if ingested or inhaled, and it may cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to similar compounds has been associated with more severe health effects, and therefore, it should be handled with the assumption that it is a toxic and potentially carcinogenic substance.

This guide provides a foundational understanding of the physical and chemical properties of this compound (CAS 594-73-0). Researchers and professionals are encouraged to consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

Hexabromoethane Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexabromoethane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative descriptions and inferred solubility characteristics from related chemical applications, such as recrystallization.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₂Br₆) is a nonpolar molecule due to its symmetrical structure and the relatively small difference in electronegativity between carbon and bromine. Consequently, it is expected to exhibit greater solubility in nonpolar organic solvents and be poorly soluble in polar solvents like water.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Source/Inference |

| Water | H₂O | Highly Polar | Insoluble | [1] |

| Ethanol | C₂H₅OH | Polar | Slightly Soluble | Inferred from general solubility principles |

| Benzene | C₆H₆ | Nonpolar | Sparingly Soluble | Inferred from qualitative statements |

| Chloroform | CHCl₃ | Polar | Sparingly Soluble | [2] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble (especially when heated) | Inferred from use as a recrystallization solvent[1] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Sparingly Soluble | Inferred from general solubility principles |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar | Sparingly Soluble | Inferred from qualitative statements |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature bath (e.g., water bath or oil bath)

-

Stirring mechanism (magnetic stirrer and stir bars)

-

Temperature-controlled filtration apparatus (e.g., heated funnel)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

Thermometer

Experimental Workflow:

Caption: General workflow for experimental solubility determination.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed flask. The excess solid ensures that the solution becomes saturated.

-

-

Equilibration:

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated pipette to avoid premature crystallization.

-

Immediately filter the sample through a pre-heated filter (e.g., a heated funnel with filter paper or a syringe filter) into a clean, pre-weighed container. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the solution in a pre-weighed evaporating dish using a gentle stream of inert gas or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has evaporated, dry the remaining solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the evaporating dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved this compound.

-

Calculate the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100g solvent) = (mass of dissolved this compound / mass of solvent) * 100

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: As with most solids, the solubility of this compound in organic solvents is expected to increase with increasing temperature. This is the principle behind recrystallization, a common purification technique for which carbon tetrachloride has been noted as a suitable solvent for this compound.[1]

-

Solvent Polarity: As a nonpolar compound, this compound will be more soluble in nonpolar solvents due to favorable van der Waals interactions.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Logical Relationship of Solubility Principles

The decision-making process for selecting an appropriate solvent for a nonpolar compound like this compound can be visualized as follows:

Caption: Solvent selection logic for this compound.

Conclusion

While precise quantitative data on the solubility of this compound in a wide range of organic solvents is limited in the public domain, a strong understanding of its chemical nature allows for informed predictions and the development of effective experimental protocols. The principle of "like dissolves like" is paramount, guiding researchers towards nonpolar solvents. The significant impact of temperature on solubility is a key factor to consider, particularly for applications such as recrystallization. The provided experimental workflow offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.

References

Thermal Decomposition of Hexabromoethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromoethane (C2Br6), a fully brominated hydrocarbon, undergoes thermal decomposition to yield tetrabromoethylene (C2Br4) as its primary product. This technical guide synthesizes the available information on the thermal decomposition of this compound, including its known products and a proposed reaction pathway. Due to a lack of detailed experimental studies in readily accessible literature, this document also presents a generalized experimental protocol for investigating this reaction, based on common methodologies for studying the pyrolysis of halogenated hydrocarbons. This guide is intended to serve as a foundational resource for researchers interested in the thermal behavior of polybrominated alkanes.

Introduction

This compound is a dense, non-flammable, crystalline solid. Its thermal stability and decomposition products are of interest in the context of brominated flame retardants and the environmental fate of polybrominated compounds. The high bromine content of this compound suggests that its thermal decomposition is a facile process, though detailed quantitative studies are scarce in publicly available literature. The primary decomposition pathway involves the elimination of bromine to form a more stable, unsaturated species.

Thermal Decomposition Products

The principal product of the thermal decomposition of this compound is tetrabromoethylene.[1] This conversion is an elimination reaction where a molecule of bromine (Br2) is lost.

Table 1: Known Thermal Decomposition Product of this compound

| Precursor | Product | Chemical Formula | Notes |

| This compound | Tetrabromoethylene | C2Br4 | Primary decomposition product formed via elimination of Br2. |

| This compound | Bromine | Br2 | Byproduct of the elimination reaction. |

Proposed Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a unimolecular elimination reaction. The carbon-bromine bonds are weaker than carbon-carbon bonds, and thermal energy can induce the homolytic cleavage of a C-Br bond to form a bromine radical and a pentabromoethyl radical. A subsequent β-scission of a bromine atom from the adjacent carbon would lead to the formation of tetrabromoethylene and a second bromine radical, which can then combine to form molecular bromine.

References

Photochemical Stability of Hexabromoethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Photochemical Stability

Photochemical stability refers to a molecule's resistance to degradation upon absorbing light energy. When a molecule is exposed to light of an appropriate wavelength, it can absorb a photon and transition to an electronically excited state. This excess energy can lead to the cleavage of chemical bonds, resulting in the formation of new chemical species. This process is known as photodegradation or photolysis. For halogenated compounds like hexabromoethane, the carbon-halogen bond is often the most susceptible to photolytic cleavage.

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., degradation) to the number of photons absorbed by the system. A high quantum yield indicates a greater susceptibility to photodegradation.

Photochemical Properties of this compound

Direct experimental data on the UV-Visible absorption spectrum and photodegradation quantum yield of this compound are not extensively reported in scientific literature. However, based on the behavior of other polyhalogenated alkanes, we can infer its likely photochemical properties.

UV-Visible Absorption

Alkanes, in general, do not absorb light in the near-UV and visible regions of the electromagnetic spectrum (above 200 nm). However, the presence of multiple bromine atoms in this compound is expected to shift its absorption to longer wavelengths. The non-bonding electrons on the bromine atoms can be excited into anti-bonding (σ) orbitals of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds. These n → σ transitions are typically observed in the UV region. It is anticipated that this compound will exhibit significant absorption in the UV-C (200-280 nm) and potentially the UV-B (280-315 nm) range. The molar absorptivity (ε) is a key parameter that, along with the quantum yield, determines the rate of photodegradation.

Expected Photodegradation Pathways

The primary photochemical process for polyhalogenated alkanes is the homolytic cleavage of the carbon-halogen bond, which is generally the weakest bond in the molecule. In the case of this compound, the C-Br bond is significantly weaker than the C-C bond.

Primary Photolytic Step: Upon absorption of a UV photon, a C-Br bond is expected to break, generating a pentabromoethyl radical and a bromine radical:

C₂Br₆ + hν → C₂Br₅• + Br•

This initial step is the key to the subsequent degradation of the molecule.

Secondary Reactions: The highly reactive radical species generated in the primary step can undergo several secondary reactions, depending on the reaction medium (e.g., presence of solvents, oxygen).

-

Recombination: The radicals can recombine to reform the parent molecule or form other products:

-

C₂Br₅• + Br• → C₂Br₆

-

2 C₂Br₅• → C₄Br₁₀ (Decabromobutane)

-

2 Br• → Br₂

-

-

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (e.g., hydrocarbons), the pentabromoethyl radical can abstract a hydrogen atom to form pentabromoethane:

-

C₂Br₅• + RH → C₂HBr₅ + R•

-

-

Reaction with Oxygen: If oxygen is present, the organic radicals can react to form peroxy radicals, leading to a cascade of oxidative degradation products.

The proposed primary photodegradation pathway for this compound is illustrated in the diagram below.

Quantitative Data

As of the date of this publication, specific quantitative data on the photochemical stability of this compound is not available in peer-reviewed literature. The table below is provided as a template for researchers to populate as data becomes available. For comparative purposes, data for a related compound, bromoform (CHBr₃), is included to provide context, as it is also a polybrominated alkane.

| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| This compound (C₂Br₆) | Data not available | Data not available | Data not available | N/A |

| Bromoform (CHBr₃) | Gas Phase | 303 - 324 | ~1.0 | |

| Bromoform (CHBr₃) | Gas Phase | 266 | 0.76 ± 0.03 |

Experimental Protocols for Assessing Photochemical Stability

The photochemical stability of a compound like this compound can be determined using a combination of spectroscopic and chromatographic techniques. A general experimental workflow is outlined below.

Materials and Instruments

-

Light Source: A high-intensity lamp that emits in the UV range (e.g., mercury lamp, xenon lamp) with appropriate filters to select specific wavelengths.

-

Reaction Vessel: A quartz cuvette or a custom-built photoreactor that is transparent to UV light.

-

Spectrophotometer: A UV-Visible spectrophotometer to measure the absorbance of the compound and monitor its degradation over time.

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its degradation products.

-

Actinometer: A chemical system with a known quantum yield (e.g., potassium ferrioxalate) to measure the photon flux of the light source.

Experimental Workflow

The following diagram illustrates a typical workflow for a photolysis experiment.

Detailed Methodologies

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, perfluorohexane) of a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is in the optimal range for the spectrophotometer.

-

Actinometry: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer. This is crucial for the accurate calculation of the quantum yield.

-

Irradiation: Place the sample solution in the reaction vessel and irradiate it with the light source. Maintain a constant temperature throughout the experiment.

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Analyze these aliquots using UV-Visible spectrophotometry to monitor the decrease in the concentration of the parent compound.

-

Product Identification: Analyze the aliquots using HPLC or GC-MS to identify and quantify the photodegradation products.

-

Quantum Yield Calculation: The photodegradation quantum yield (Φ) can be calculated using the following formula:

Φ = (moles of compound degraded) / (moles of photons absorbed)

The number of moles of photons absorbed can be determined from the actinometry data and the absorbance of the sample.

Conclusion

While direct experimental data on the photochemical stability of this compound is limited, this guide provides a theoretical framework based on the known behavior of similar polybrominated alkanes. It is expected that this compound will undergo photodegradation upon exposure to UV light, primarily through the cleavage of the C-Br bond. The resulting radical species can then participate in a variety of secondary reactions. The provided experimental protocols offer a clear path for researchers to quantitatively assess the photochemical stability of this compound. Further research is needed to determine the precise UV-Vis absorption spectrum, photodegradation quantum yield, and to fully characterize the degradation products of this compound. This information is critical for understanding its environmental fate and for ensuring its safe handling and use in various applications.

Spectroscopic Analysis of Hexabromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexabromoethane (C₂Br₆), a fully brominated hydrocarbon. Due to its simple, symmetric structure, this compound serves as a useful reference compound in various spectroscopic studies. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Solvent | Multiplicity | Assignment |

| 46.8 | CS₂ | Singlet | C₁ and C₂ |

Data sourced from SpectraBase.[1]

Due to the molecular symmetry of this compound, both carbon atoms are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum.[2][3]

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 940 | C-C stretch |

| 255 | CBr₃ symmetric stretch |

| 120 | CBr₃ symmetric deformation |

Vibrational data corresponds to Raman spectroscopy, which is closely related to IR spectroscopy, as reported by the NIST WebBook.[4]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 504 (isotope peak) | ~15 | [C₂Br₆]⁺ (Molecular Ion) |

| 425 (isotope peak) | ~5 | [C₂Br₅]⁺ |

| 346 (isotope peak) | ~10 | [C₂Br₄]⁺ |

| 251 (isotope peak) | ~100 (Base Peak) | [CBr₃]⁺ |

| 172 (isotope peak) | ~40 | [CBr₂]⁺ |

| 93 (isotope peak) | ~20 | [CBr]⁺ |

Fragmentation patterns are interpreted from data available in the NIST WebBook and general principles of mass spectrometry. The listed m/z values correspond to the most abundant isotope of bromine (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), leading to characteristic isotopic patterns for bromine-containing fragments.[4][5]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not always published with the data itself. The following sections describe generalized, standard methodologies for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra are typically acquired for the structural elucidation of organic molecules.

Sample Preparation:

-

Approximately 5-30 mg of solid this compound is dissolved in a suitable deuterated solvent (e.g., carbon disulfide-d₂, CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[6][7]

-

The solution must be homogeneous and free of any solid particles to ensure optimal magnetic field homogeneity. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[8]

-

Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm chemical shift.[9]

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 300-700 MHz) is used.

-

For ¹³C NMR, a larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

-

Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom.[9]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing solid samples.

Sample Preparation:

-

A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]

-

A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal surface.[11][12]

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard technique for the mass analysis of volatile and thermally stable organic compounds.

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under high vacuum.[13][14]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][15] This causes the ejection of an electron, forming a molecular ion (M⁺), and induces fragmentation.[1][14]

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for NMR, IR, and Mass Spec analysis of a solid sample.

Caption: Logical flow of electron ionization and fragmentation in mass spectrometry.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. jasco.co.uk [jasco.co.uk]

- 12. agilent.com [agilent.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Crystal Structure of Hexabromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hexabromoethane (C₂Br₆), a fully brominated hydrocarbon of significant interest in various chemical and pharmaceutical research areas. This document outlines the key crystallographic parameters, a detailed experimental protocol for structure determination, and a visual representation of the analytical workflow.

Introduction

This compound is a yellowish-white crystalline solid with the chemical formula C₂Br₆.[1] Its structure consists of an ethane backbone with all hydrogen atoms substituted by bromine.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical and chemical properties, including its reactivity, stability, and potential interactions in biological systems. This guide summarizes the key findings from X-ray crystallographic studies of this compound.

Crystallographic Data

The crystal structure of the orthorhombic modification of this compound has been determined by X-ray analysis.[2] The molecule is observed to be in a "trans" configuration and possesses a center of symmetry and a plane of symmetry.[2] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| Molecules per Unit Cell (Z) | 4 | [2] |

| C-C Bond Length | 1.52 Å (assumed) | [2] |

| C-Br Bond Length | 1.93 Å | [2] |

| Valency Angles | 113°, 108° | [2] |

| Intermolecular Br-Br Distance | 3.7 - 3.8 Å | [2] |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. While the specific detailed experimental parameters for the original studies are not fully available, a general and representative protocol for the analysis of a small organic molecule crystal, such as this compound, is outlined below.

3.1. Crystal Growth and Selection

High-quality single crystals of this compound are grown, typically through slow evaporation of a suitable solvent or by sublimation. A suitable crystal, free of significant defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.

3.2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often achieved by adhering the crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of a non-diffracting adhesive like epoxy or oil.

3.3. Data Collection

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays. The diffracted X-ray beams are recorded by the detector, generating a unique diffraction pattern of spots. A complete dataset is collected by systematically rotating the crystal to cover all unique reflections.

3.4. Data Processing

The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

3.5. Structure Solution and Refinement

The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are commonly employed. The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

3.6. Structure Validation

The final refined crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. This includes examining bond lengths, bond angles, and torsion angles, as well as checking for any unresolved electron density or other anomalies. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted in the following diagram.

References

Hexabromoethane: An In-depth Technical Guide on its Environmental Impact and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromoethane (HBE), with the chemical formula C₂Br₆, is a fully brominated hydrocarbon. It exists as a yellowish-white crystalline solid and is characterized by its high density and low solubility in water.[1][2] HBE is primarily utilized as a flame retardant.[1] Its structure consists of an ethane backbone where all hydrogen atoms have been substituted by bromine atoms.[1][2] Upon heating, it decomposes to form tetrabromoethylene.[3][4] Like many halogenated hydrocarbons, HBE is sensitive to radiation.[3][4] This guide provides a comprehensive overview of the available data on the environmental fate, ecotoxicology, and mammalian toxicology of this compound, highlighting areas where data is currently lacking.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 594-73-0 | [2] |

| Molecular Formula | C₂Br₆ | [2] |

| Molecular Weight | 503.45 g/mol | [2] |

| Appearance | Yellowish-white crystalline solid | [3][4] |

| Melting Point | 155-160 °C | [5] |

| Boiling Point | 318 °C at 760 mmHg | [5] |

| Vapor Pressure | 0.00069 mmHg at 25°C | [5] |

| Water Solubility | Low (qualitative) | [1][2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.663 | [6] |

| Organic Carbon-Water Partition Coefficient (Koc) | No experimental data available. Estimation methods based on Kow are available. | [7][8][9][10] |

| Henry's Law Constant | No experimental data available. |

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil.

-

Persistence: this compound is expected to be persistent in the environment.

-

Transport: Due to its low water solubility and moderate Log Kow, this compound is likely to adsorb to organic matter in soil and sediment.[1][2][7][8] Its low vapor pressure suggests that volatilization from water and soil surfaces is not a primary mode of transport.

-

Biodegradation: There is currently a lack of experimental data on the biodegradation of this compound. Studies on other halogenated hydrocarbons suggest that biodegradation can occur under both aerobic and anaerobic conditions, but the specific pathways and metabolites for this compound have not been elucidated.[10][11][12][13]

Ecotoxicology

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. The available acute ecotoxicity data for this compound is summarized in Table 2.

Table 2: Acute Ecotoxicity of this compound

| Test Organism | Endpoint | Value (mg/L) | Reference(s) |

| Fish (Species not specified) | 96-hour LC₅₀ | 0.51 | |

| Aquatic Invertebrate (Species not specified) | 48-hour EC₅₀ | 0.96 | |

| Algae (Pseudokirchneriella subcapitata) | 72-hour EC₅₀ (Growth Inhibition) | 22.5 (EyC₅₀) | [3] |

-

LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population over a specified period.

-

EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test population over a specified period.

-

EyC₅₀: The concentration that causes a 50% reduction in the yield of the algae.

Mammalian Toxicology

The available data on the mammalian toxicity of this compound is limited and primarily comes from risk assessment summaries rather than detailed public studies.

Table 3: Mammalian Toxicity of this compound

| Test Type | Species | Endpoint | Value | Reference(s) |

| Acute Oral Toxicity | Not specified | LD₅₀ | > 2000 mg/kg body weight | |

| Acute Dermal Toxicity | Not specified | LD₅₀ | > 2000 mg/kg body weight | |

| Subchronic Oral Toxicity | Not specified | 126-day NOAEL | > 100 mg/kg body weight/day | |

| Reproductive Toxicity | Not specified | NOAEL | > 300 mg/kg body weight/day | |

| Dermal Sensitization | Guinea Pig | Weak sensitizer | ||

| Mutagenicity/Clastogenicity | in vitro | Not expected to be mutagenic or clastogenic |

-

LD₅₀ (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

-

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed.

Bioaccumulation

Bioaccumulation is the process by which a substance builds up in an organism. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF).[11][14][15][16][17][18][19][20][21][22][23][24][25]

There is currently no experimental data available for the BCF or BAF of this compound. Its moderate Log Kow of 4.663 suggests a potential for bioaccumulation in aquatic organisms.[6]

Toxicological Mechanisms and Signaling Pathways

There is a significant lack of information regarding the specific molecular mechanisms of toxicity and the signaling pathways affected by this compound. General mechanisms of toxicity for halogenated hydrocarbons can involve disruption of cell membranes, interference with mitochondrial function, and generation of reactive oxygen species, leading to cellular damage.[26] However, specific studies on this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies conducted on this compound are not publicly available. The data presented in this guide are from summary reports. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicity testing. These include:

-

Acute Oral Toxicity: Generally follows OECD Test Guideline 401, 420, 423, or 425 .[8][27][28][29] These studies involve administering the substance by gavage to fasted rodents (usually rats) at various dose levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days.

-

Acute Dermal Toxicity: Typically follows OECD Test Guideline 402 . The substance is applied to the shaved skin of animals (often rabbits or rats) for 24 hours, and the animals are observed for 14 days.

-

Fish Acute Toxicity Test: Follows OECD Test Guideline 203 . Fish (e.g., Rainbow Trout, Zebra Fish, or Fathead Minnow) are exposed to a range of concentrations of the test substance in water for 96 hours.[1][5][17][20][29][30][31][32] Mortality is the primary endpoint.

-

Daphnia sp. Acute Immobilisation Test: Follows OECD Test Guideline 202 . Daphnia magna are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized is determined.[15][26][33][34][35][36][37]

-

Algal Growth Inhibition Test: Follows OECD Test Guideline 201 . A culture of green algae (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours, and the inhibition of growth is measured.[3][14][18][19][30][38]

-

Bioconcentration in Fish: Follows OECD Test Guideline 305 . This study determines the uptake and depuration of a chemical by fish from water, allowing for the calculation of the BCF.

Conclusion

This compound is a substance for which there is a notable lack of in-depth, publicly available toxicological and environmental data. While summary data from regulatory assessments provide a general overview of its hazard profile, the absence of detailed experimental studies, particularly regarding chronic toxicity, biodegradation, bioaccumulation, and mechanisms of action, presents a significant knowledge gap. Further research is required to fully characterize the environmental and health risks associated with this compound.

Diagrams

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ENVIRONMENTAL [oasis-lmc.org]

- 6. chemeo.com [chemeo.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. log KOC - ECETOC [ecetoc.org]

- 9. enfo.hu [enfo.hu]

- 10. cc.ut.ee [cc.ut.ee]

- 11. researchgate.net [researchgate.net]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. rivm.nl [rivm.nl]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. Comparison between bioconcentration factor (BCF) data provided by industry to the European Chemicals Agency (ECHA) and data derived from QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cefas.co.uk [cefas.co.uk]

- 19. A New Approach to Quantifying Bioaccumulation of Elements in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. epa.gov [epa.gov]

- 22. sencanada.ca [sencanada.ca]

- 23. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 24. ourcommons.ca [ourcommons.ca]

- 25. eChemPortal - Home [echemportal.org]

- 26. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 27. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 28. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ENVIRONMENTAL [oasis-lmc.org]

- 30. princeton.edu [princeton.edu]

- 31. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Evaluation of estimation methods for organic carbon normalized sorption coefficients | Semantic Scholar [semanticscholar.org]

- 33. Sources - Canada.ca [canada.ca]

- 34. researchgate.net [researchgate.net]

- 35. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. dspace.emu.ee [dspace.emu.ee]

- 37. Response of Pseudokirchneriella subcapitata in Free and Alginate Immobilized Cells to Heavy Metals Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hexabromoethane as a Photoinitiator in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoinitiated radical polymerization is a versatile and widely utilized technique for the synthesis of a diverse range of polymeric materials. The selection of an appropriate photoinitiator is crucial for controlling the polymerization kinetics and the properties of the final polymer. While various classes of photoinitiators are commercially available, there is ongoing research into novel initiating systems. Hexabromoethane (C₂Br₆) presents a potential, albeit less conventional, candidate as a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, the carbon-bromine (C-Br) bonds in this compound can undergo homolytic cleavage to generate bromine radicals, which can subsequently initiate radical polymerization.

These application notes provide a theoretical framework and a practical, generalized protocol for the use of this compound as a photoinitiator in the radical polymerization of vinyl monomers. The information is based on the fundamental principles of photochemistry and radical polymerization, as direct and extensive literature on this specific application is limited.

Principle of Operation

This compound functions as a photoinitiator through the homolytic cleavage of one of its carbon-bromine bonds upon absorption of UV light. The energy of the UV photons must be sufficient to overcome the bond dissociation energy of the C-Br bond. This process generates two bromine radicals which can then react with monomer units to initiate the polymerization chain reaction.

Proposed Mechanism:

-

Photoinitiation: Br₃C-CBr₃ + hν (UV) → Br₃C-CBr₂• + Br• or Br₃C-CBr₃ + hν (UV) → 2 Br₃C•

-

Initiation: Br• + M → Br-M• Br₃C• + M → Br₃C-M• (where M is a monomer molecule)

-

Propagation: Br-M• + n(M) → Br-(M)ₙ-M•

-

Termination:

-

Combination: Br-(M)ₙ-M• + •M-(M)ₘ-Br → Br-(M)ₙ-M-M-(M)ₘ-Br

-

Disproportionation: Br-(M)ₙ-M• + •M-(M)ₘ-Br → Br-(M)ₙ-M + X-M-(M)ₘ-Br (where X is a transferred atom, typically hydrogen)

-

Visualization of the Polymerization Pathway

Caption: Proposed mechanism of radical polymerization initiated by this compound.

Hypothetical Experimental Data

The following table summarizes hypothetical data for the polymerization of methyl methacrylate (MMA) using this compound as a photoinitiator under a UV lamp (365 nm). These values are illustrative and would need to be determined experimentally.

| Experiment | [this compound] (mol/L) | [MMA] (mol/L) | Irradiation Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 0.01 | 2.0 | 30 | 45 | 15,000 | 1.8 |

| 2 | 0.01 | 2.0 | 60 | 75 | 25,000 | 1.9 |

| 3 | 0.02 | 2.0 | 60 | 85 | 18,000 | 2.1 |

| 4 | 0.01 | 4.0 | 60 | 80 | 40,000 | 1.8 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Higher initiator concentrations generally lead to higher conversion rates but lower molecular weights and higher PDI due to an increased number of initiation events and termination reactions.

Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

This protocol describes a general procedure for the radical polymerization of methyl methacrylate (MMA) using this compound as a photoinitiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (C₂Br₆)

-

Anhydrous toluene (or other suitable solvent)

-

Schlenk flask or similar reaction vessel with a septum

-

UV lamp (e.g., 365 nm)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Syringes and needles

Procedure:

-

Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Reaction Setup:

-

Place a magnetic stir bar in a Schlenk flask.

-

Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

-

Allow the flask to cool to room temperature.

-

-

Preparation of Reaction Mixture:

-

In the inert atmosphere of the Schlenk flask, add the desired amount of this compound (e.g., for a 0.01 M solution in a 10 mL total volume, add 50.3 mg).

-

Add the desired volume of anhydrous toluene via syringe.

-

Stir the mixture until the this compound is fully dissolved.

-

Add the purified MMA via syringe.

-

-

Degassing (Optional but Recommended): To remove dissolved oxygen, which can quench radicals, perform three freeze-pump-thaw cycles.

-

Photopolymerization:

-

Place the Schlenk flask at a fixed distance from the UV lamp. Ensure consistent and uniform irradiation of the reaction mixture.

-

Turn on the magnetic stirrer to ensure homogeneity.

-

Begin irradiation with the UV lamp.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion using techniques such as ¹H NMR spectroscopy or gravimetry.

-

-

Termination and Polymer Isolation:

-

After the desired reaction time, turn off the UV lamp.

-

Expose the reaction mixture to air to quench the polymerization.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

-

Filter the precipitated polymer and wash with fresh non-solvent.

-

Dry the polymer under vacuum to a constant weight.

-

-

Characterization:

-

Determine the monomer conversion gravimetrically or via spectroscopy.

-

Analyze the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

-

Characterize the polymer structure using techniques like ¹H NMR and FTIR spectroscopy.

-

Experimental Workflow Diagram

Caption: A typical workflow for this compound-initiated photopolymerization.

Safety Precautions

-

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

UV radiation is harmful to the eyes and skin. Use appropriate UV shielding.

-

Monomers like MMA are flammable and have strong odors. Handle them in a fume hood.

Conclusion

This compound holds theoretical potential as a simple, small-molecule photoinitiator for radical polymerization. Its utility is predicated on the photochemical lability of the carbon-bromine bond. The protocols and data presented herein provide a foundational guide for researchers interested in exploring this and other polyhalogenated compounds as photoinitiators. Experimental validation is necessary to determine the efficiency, optimal conditions, and scope of this initiating system for various monomers and applications.

Application Notes & Protocols: Halogenated Compounds in Polyolefin Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the role of halogenated compounds, with a specific focus on hexabromoethane, in the context of polyolefins. While initial interest may lie in the use of such compounds directly in the synthesis of polyolefins, this guide clarifies their primary application and provides protocols relevant to their established functions. It has been determined that this compound is not utilized as a catalyst or initiator in the industrial synthesis of polyolefins. Instead, its role, along with other brominated hydrocarbons, is predominantly as a flame retardant additive, incorporated into the polymer matrix after synthesis. This document will therefore focus on the application of brominated flame retardants in polyolefins, the mechanism of flame retardancy, and will also discuss other roles of halogenated compounds in polyolefin technology, such as in catalysis and post-polymerization modification.

This compound and Brominated Compounds as Flame Retardants in Polyolefins

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are highly flammable due to their hydrocarbon composition.[1] To enhance their fire safety for various applications, flame retardants are incorporated. Brominated flame retardants (BFRs) are a class of organobromine compounds that effectively reduce the flammability of materials.[2]

Mechanism of Action (Gas Phase Inhibition)

Brominated flame retardants primarily function in the gas phase during combustion.[1][3] The process can be summarized as follows:

-

Heat Decomposition: When the polyolefin blend is exposed to a heat source, the BFR, such as this compound, decomposes and releases bromine radicals (Br•).

-

Radical Scavenging: In the gas phase (the flame), the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key propagators of the combustion chain reaction.

-

Inhibition: The released bromine radicals react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr). HBr can further react with H• and OH• radicals, effectively interrupting the exothermic chain reactions of combustion. This process cools the flame and reduces the rate of burning.[4][5]

A synergistic effect is often achieved by using antimony trioxide (Sb₂O₃) in conjunction with brominated flame retardants.[3] Antimony trioxide itself is not a flame retardant but reacts with HBr to form antimony trihalides, which are also effective radical traps in the gas phase.

Table 1: Common Brominated Flame Retardants for Polyolefins

| Flame Retardant | Chemical Formula | Typical Applications | Notes |

| Decabromodiphenyl ether (DecaBDE) | C₁₂Br₁₀O | Electronics, textiles, furniture | Use is now restricted in many regions due to environmental concerns.[2] |

| Decabromodiphenyl ethane (DBDPE) | C₁₄H₄Br₁₀ | Replacement for DecaBDE in various applications.[6] | |

| Tetrabromobisphenol A (TBBPA) | C₁₅H₁₂Br₄O₂ | Primarily used in printed circuit boards, can be reactive or additive.[1][2] | |

| Hexabromocyclododecane (HBCD) | C₁₂H₁₈Br₆ | Used in polystyrene insulation foams, also facing restrictions.[2][3] |

Protocol for Incorporating this compound into Polypropylene

This protocol describes a general laboratory procedure for preparing a flame-retardant polypropylene sample using this compound.

Materials:

-

Polypropylene (PP) pellets

-

This compound (HBE) powder

-

Antimony trioxide (Sb₂O₃) powder (optional synergist)

-

Twin-screw extruder or a laboratory internal mixer (e.g., Brabender)

-

Compression molding machine

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, dust mask.

Procedure:

-

Drying: Dry the polypropylene pellets in an oven at 80-100°C for 2-4 hours to remove any moisture.

-

Premixing: In a sealed container, accurately weigh and combine the dried PP pellets, HBE powder, and Sb₂O₃ (if used). A typical loading level for halogenated flame retardants is in the range of 10-20% by weight, with a BFR to Sb₂O₃ ratio of 3:1. Gently tumble the mixture for 10-15 minutes to ensure a homogenous dry blend.

-

Melt Compounding:

-

Set the temperature profile of the extruder or internal mixer appropriate for polypropylene (typically 180-220°C from feed zone to die).

-

Feed the premixed material into the hopper.

-

Melt compound the mixture at a set screw speed (e.g., 50-100 rpm) to ensure thorough dispersion of the additives within the polymer matrix.

-

-

Pelletizing/Granulating: Extrude the molten polymer blend through a die and cool the strand in a water bath. Pelletize the cooled strand into granules.

-

Sample Preparation for Testing:

-

Dry the compounded pellets.

-

Use a compression molding machine to prepare plaques or bars of specific dimensions required for flammability testing (e.g., UL 94 vertical burn test). Set the molding temperature and pressure according to the grade of polypropylene used.

-

Other Roles of Halogenated Compounds in Polyolefin Technology